5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
CAS No.: 860611-22-9
Cat. No.: VC7896570
Molecular Formula: C19H16Cl2N4O2S
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860611-22-9 |
|---|---|
| Molecular Formula | C19H16Cl2N4O2S |
| Molecular Weight | 435.3 g/mol |
| IUPAC Name | 5-[(2,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
| Standard InChI | InChI=1S/C19H16Cl2N4O2S/c1-10-22-18-13-7-16(26-2)17(27-3)8-15(13)23-19(25(18)24-10)28-9-11-4-5-12(20)6-14(11)21/h4-8H,9H2,1-3H3 |
| Standard InChI Key | KFWCNCRUULYQIU-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl)OC)OC |
| Canonical SMILES | CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl)OC)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s scaffold combines a quinazoline heterocycle fused with a triazolo[1,5-c] ring system. Key structural features include:
-
8,9-Dimethoxy groups: These electron-donating substituents enhance solubility and influence electronic distribution across the quinazoline ring, potentially modulating receptor binding.
-
2-Methyl group: A small alkyl substituent that may sterically hinder certain metabolic pathways, improving pharmacokinetic stability.
-
5-[(2,4-Dichlorobenzyl)sulfanyl] moiety: The dichlorinated benzyl group introduces lipophilicity, while the sulfanyl linker (-S-) facilitates covalent interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 860611-22-9 |
| Molecular Formula | |
| Molecular Weight | 435.3 g/mol |
| Key Functional Groups | Triazoloquinazoline, Dichlorobenzyl, Methoxy |
Spectroscopic and Physicochemical Profiling
Though experimental data for this specific compound are unavailable, analogous triazoloquinazolines exhibit distinct spectroscopic signatures:
-
NMR: Quinazoline protons typically resonate between δ 7.5–8.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm.
-
Mass Spectrometry: Molecular ion peaks () align with the molecular weight, with fragmentation patterns revealing loss of chlorobenzyl (-CHCl) and methoxy groups (-OCH).
-
LogP: Estimated at ~3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthetic Pathways and Optimization
Hypothetical Synthesis Strategy
While the exact synthesis of 5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl triazolo[1,5-c]quinazoline remains undocumented, a plausible multi-step route involves:
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
-
Triazole Annulation: Cyclization using hydrazine derivatives to introduce the triazolo[1,5-c] ring.
-
Functionalization:
-
Methoxylation via nucleophilic aromatic substitution.
-
Sulfanyl linkage installation through thiol-disulfide exchange with 2,4-dichlorobenzyl mercaptan.
-
Critical Reaction Parameters:
-
Temperature: Controlled heating (80–120°C) to prevent side reactions.
-
Catalysts: Lewis acids (e.g., ZnCl) to accelerate cyclization.
-
Purification: Column chromatography or recrystallization to achieve >95% purity.
Challenges in Scale-Up
-
Regioselectivity: Ensuring correct positioning of methoxy and sulfanyl groups.
-
Stability: Susceptibility of the sulfanyl linker to oxidation, necessitating inert atmospheres during synthesis.
Biological Activity and Mechanistic Insights
Hypothetical Targets:
-
Angiogenesis Inhibition: Blocking VEGF signaling pathways.
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3).
Antimicrobial and Antiviral Activity
Quinazoline derivatives disrupt microbial DNA gyrase and viral polymerases. The sulfanyl moiety could chelate metal ions essential for enzyme function.
Anti-Inflammatory Mechanisms
Modulation of COX-2 and NF-κB pathways has been observed in related compounds, suggesting potential for treating chronic inflammation.
Pharmacokinetic and Toxicity Considerations
ADME Profile
-
Absorption: High GI permeability due to moderate LogP.
-
Metabolism: Likely hepatic oxidation via CYP450 enzymes, with potential sulfoxide metabolites.
-
Excretion: Renal clearance predicted for hydrophilic metabolites.
Toxicity Risks
-
Hepatotoxicity: Chronic exposure may strain detoxification pathways.
-
Carcinogenicity: Dichlorobenzyl metabolites could exhibit genotoxicity.
Future Directions in Research
Preclinical Development Priorities
-
In Vitro Screening: Assess potency against cancer cell lines (e.g., MCF-7, A549).
-
In Vivo Efficacy: Rodent models of tumor xenografts and inflammation.
-
SAR Studies: Modify substituents to optimize selectivity and reduce off-target effects.
Clinical Translation Challenges
-
Formulation: Enhancing aqueous solubility through prodrug strategies.
-
Biomarker Identification: Correlating target engagement with therapeutic outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume